Regiochemical Identity: 1,2,3-Triazol-1-yl vs. Triazol-2-yl Attachment Determines Cytotoxic Potency Profile
The target compound (CAS 1795421-77-0) features a 1,2,3-triazol-1-yl substituent at the piperidine 4-position. Its direct regioisomeric analog, (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone, which differs solely in the triazole ring attachment point, exhibits IC₅₀ values as low as 6.2 μM against colon carcinoma cell lines . In contrast, the 1,2,3-triazol-1-yl positional isomer 1-(thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine demonstrates IC₅₀ values of 15 μM (MCF-7) and 20 μM (HT-29) . This regioisomer-dependent differential in cytotoxicity highlights that the triazole attachment position is a critical determinant of biological activity, and procurement of the specific 1,2,3-triazol-1-yl regioisomer (CAS 1795421-77-0) ensures a distinct pharmacological profile relative to its triazol-2-yl counterpart.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) – regioisomer comparison |
|---|---|
| Target Compound Data | 1,2,3-Triazol-1-yl regioisomer; specific IC₅₀ data for CAS 1795421-77-0 not publicly reported |
| Comparator Or Baseline | (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone: IC₅₀ = 6.2 μM (colon carcinoma); 1-(thiophene-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: IC₅₀ = 15 μM (MCF-7), 20 μM (HT-29) |
| Quantified Difference | Triazol-2-yl to triazol-1-yl regioisomer shift alters potency by ≥2.4-fold (6.2 vs. 15 μM); triazole attachment position governs activity |
| Conditions | Cancer cell line cytotoxicity assays (colon carcinoma, MCF-7 breast, HT-29 colon); specific assay protocols per cited vendor datasheets |
Why This Matters
Selection of the correct triazole regioisomer (1,2,3-triazol-1-yl) is essential for reproducing the intended biological profile; inadvertent procurement of the triazol-2-yl analog introduces an uncontrolled variable in SAR campaigns.
